molecular formula C21H22FN3O3 B4635705 1-[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-4-(2-METHOXYPHENYL)PIPERAZINE

1-[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-4-(2-METHOXYPHENYL)PIPERAZINE

Cat. No.: B4635705
M. Wt: 383.4 g/mol
InChI Key: FBKXVEHGTDDWMM-UHFFFAOYSA-N
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Description

1-[3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carbonyl]-4-(2-methoxyphenyl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorophenyl, oxazole, and piperazine moieties, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carbonyl]-4-(2-methoxyphenyl)piperazine typically involves multiple steps, starting from readily available precursorsThe final step often involves the coupling of the oxazole derivative with piperazine under controlled conditions, such as using a base like potassium carbonate in an aprotic solvent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques like recrystallization and chromatography to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carbonyl]-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the oxazole ring or the piperazine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds .

Scientific Research Applications

1-[3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carbonyl]-4-(2-methoxyphenyl)piperazine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carbonyl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit enzyme activity by binding to the active site or act as an agonist or antagonist at receptor sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carbonyl]-4-(2-methoxyphenyl)piperazine is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3/c1-27-19-5-3-2-4-18(19)24-10-12-25(13-11-24)21(26)20-14-17(23-28-20)15-6-8-16(22)9-7-15/h2-9,20H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKXVEHGTDDWMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-4-(2-METHOXYPHENYL)PIPERAZINE
Reactant of Route 2
Reactant of Route 2
1-[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-4-(2-METHOXYPHENYL)PIPERAZINE
Reactant of Route 3
Reactant of Route 3
1-[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-4-(2-METHOXYPHENYL)PIPERAZINE
Reactant of Route 4
Reactant of Route 4
1-[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-4-(2-METHOXYPHENYL)PIPERAZINE
Reactant of Route 5
1-[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-4-(2-METHOXYPHENYL)PIPERAZINE
Reactant of Route 6
1-[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-4-(2-METHOXYPHENYL)PIPERAZINE

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